Cas no 22841-42-5 (2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-)
2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-
- 9-Epiblumenol B
- (4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohex en-1-one
- 1H-3-Benzazepin-6-ol,2,3,4,5-tetrahydro-3-propyl-,hydrobromide
- 6-hydroxy-3-n-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
- [ "" ]
- 4-(1-Hydroxy-4-oxo-2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butanol
- NCGC00385600-01_C13H22O3_2-Cyclohexen-1-one, 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-
- NCGC00385600-01
- CHEBI:181049
- 9-Epiblumel B
- AKOS040761292
- 4-Hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-2-cyclohexen-1-one; 4-(1-Hydroxy-4-keto-2,6,6-trimethyl-2-cyclohexen-1-yl)-butan-2-ol
- 7,8-Dihydrovomifoliol
- 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one
- 22841-42-5
- 36151-01-6
-
- Inchi: 1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3
- InChI Key: CWOFGGNDZOPNFG-UHFFFAOYSA-N
- SMILES: OC1(C(C)=CC(CC1(C)C)=O)CCC(C)O
Computed Properties
- Exact Mass: 226.15700
- Monoisotopic Mass: 226.157
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5A^2
- XLogP3: 0.8
Experimental Properties
- Color/Form: Oil
- PSA: 57.53000
- LogP: 1.82380
2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- Customs Data
- HS CODE:2914400090
- Customs Data:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3317-1 mg |
9-Epiblumenol B |
22841-42-5 | 1mg |
¥2675.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E62220-5mg |
(4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohex en-1-one |
22841-42-5 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-07 | |
| TargetMol Chemicals | TN3317-5mg |
9-Epiblumenol B |
22841-42-5 | 5mg |
¥ 3710 | 2024-07-20 | ||
| TargetMol Chemicals | TN3317-5 mg |
9-Epiblumenol B |
22841-42-5 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN3317-1 mL * 10 mM (in DMSO) |
9-Epiblumenol B |
22841-42-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| A2B Chem LLC | AF65799-5mg |
9-Epiblumel B |
22841-42-5 | 97.0% | 5mg |
$660.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3317-1 ml * 10 mm |
9-Epiblumenol B |
22841-42-5 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 |
2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-
Chemical Profile of 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- (CAS No: 22841-42-5)
The compound 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-, identified by its CAS number 22841-42-5, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This terpene derivative exhibits a complex structural framework characterized by a cyclohexenone core substituted with hydroxyl and alkyl groups, making it a versatile intermediate for various synthetic applications.
The structural motif of 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- is particularly noteworthy due to its ability to participate in diverse chemical transformations. The presence of the cyclohexenone ring provides a reactive site for enolate formation, enabling condensation reactions with aldehydes and ketones. Additionally, the hydroxyl groups at the 4-position and the 3-hydroxybutyl side chain introduce opportunities for further functionalization through etherification or esterification processes.
Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing more complex natural products. For instance, researchers have leveraged its reactivity to develop novel scaffolds mimicking bioactive molecules found in plants and marine organisms. The 3,5,5-trimethyl substitution pattern further enhances its synthetic appeal by providing steric hindrance that can modulate reaction pathways, allowing for selective modifications.
In the realm of drug discovery, 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- has garnered attention as a precursor for potential therapeutic agents. Its structural features suggest compatibility with biological targets such as enzymes and receptors involved in metabolic pathways. Preliminary computational studies indicate that derivatives of this compound may exhibit inhibitory activity against certain kinases and oxidoreductases, which are implicated in inflammatory and neoplastic conditions.
The hydroxyl-rich nature of this molecule also positions it as a candidate for exploring prodrug strategies. Prodrugs designed from such scaffolds can enhance bioavailability or target specificity upon metabolic activation. For example, the 3-hydroxybutyl group could be engineered to release a pharmacophore under physiological conditions, potentially improving drug delivery systems.
From an industrial perspective, the synthesis of 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- presents both challenges and opportunities. Traditional synthetic routes often rely on multi-step sequences involving protection-deprotection strategies to handle the reactive hydroxyl groups effectively. However, emerging biocatalytic approaches are being explored to streamline these processes. Enzymes such as cytochrome P450 monooxygenases have shown promise in introducing oxygen functionality with high regioselectivity, reducing the need for harsh chemical conditions.
The environmental impact of producing this compound is another critical consideration. Green chemistry principles advocate for minimal waste generation and energy efficiency. Recent innovations in flow chemistry have enabled continuous production processes that align with these principles. By integrating catalytic systems into microreactors, researchers can achieve higher yields while reducing solvent consumption—a significant advantage for large-scale applications.
Comparative studies with structurally related compounds have provided insights into the influence of substituents on physicochemical properties. For instance, analogs with varying degrees of branching in the side chain exhibit differential solubility profiles across lipid-water interfaces. This behavior is particularly relevant for designing molecules intended to interact with biological membranes or cellular compartments.
The role of computational modeling in optimizing synthetic routes cannot be overstated. Molecular dynamics simulations have been employed to predict conformational preferences and reactivity patterns before experimental validation. Such simulations help identify optimal reaction conditions and minimize trial-and-error experimentation—a cornerstone of modern drug development pipelines.
In conclusion,2-Cyclohexen-1-one, 4-hydroxy, 4-(3-hydroxybutyl)-,3,,5,,5-trimethyl, (CAS No: 22841-42-5) stands as a structurally intriguing molecule with broad applicability across pharmaceutical research and industrial chemistry. Its unique combination of functional groups offers fertile ground for innovation through both traditional organic synthesis and cutting-edge biocatalytic methods. As our understanding of molecular interactions deepens,this compound will likely continue to inspire novel applications that bridge basic science with practical solutions in medicine and material science.
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